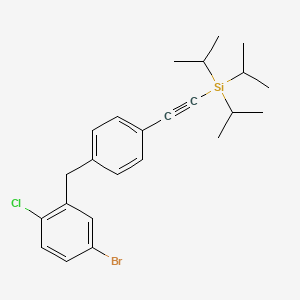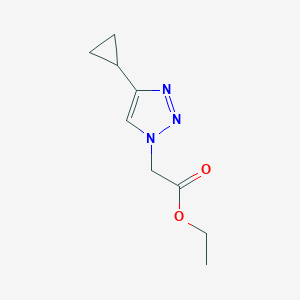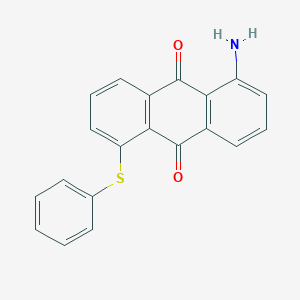
1-Amino-5-(phenylthio)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5-(phenylthio)anthracene-9,10-dione is a compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Métodos De Preparación
The synthesis of 1-Amino-5-(phenylthio)anthracene-9,10-dione typically involves multiple steps. One common method starts with the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione. This intermediate is then reacted with thiophenol to introduce the phenylsulfanyl group, resulting in the formation of this compound .
Análisis De Reacciones Químicas
1-Amino-5-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and phenylsulfanyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Amino-5-(phenylthio)anthracene-9,10-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Amino-5-(phenylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives inhibit monoamine oxidase enzymes by binding to the active site and preventing the oxidation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and neurodegenerative diseases .
Comparación Con Compuestos Similares
1-Amino-5-(phenylthio)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,5-bis(phenylsulfanyl)anthracene-9,10-dione: Similar in structure but lacks the amino group, which may affect its biological activity and chemical reactivity.
9,10-bis(phenylethynyl)anthracene: Features ethynyl groups instead of phenylsulfanyl, leading to different photophysical properties and applications.
1-Amino-4-(phenylamino)anthracene-9,10-dione: Contains a phenylamino group instead of phenylsulfanyl, which may influence its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
41008-13-3 |
|---|---|
Fórmula molecular |
C20H13NO2S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-amino-5-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO2S/c21-15-10-4-8-13-17(15)19(22)14-9-5-11-16(18(14)20(13)23)24-12-6-2-1-3-7-12/h1-11H,21H2 |
Clave InChI |
XIRMKOCIWUOAOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


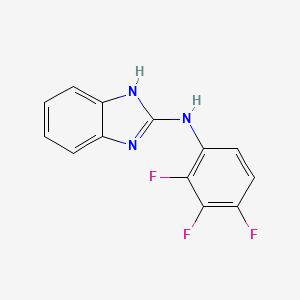
![3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B8716352.png)
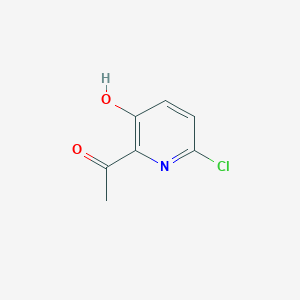
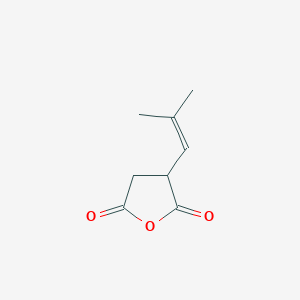
![2-[2-(4-Bromobutoxy)ethyl]pyridine](/img/structure/B8716373.png)
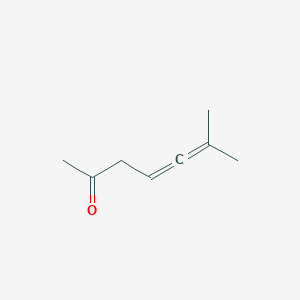
![4-[3-Chloro-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8716385.png)
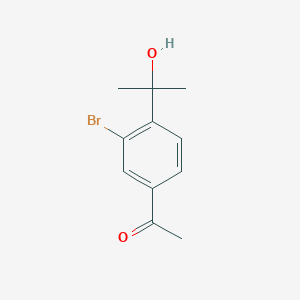
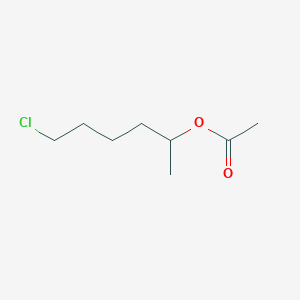

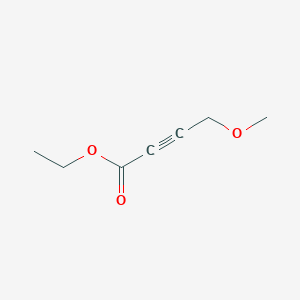
![Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-cyanophenyl)methyl]-](/img/structure/B8716410.png)
